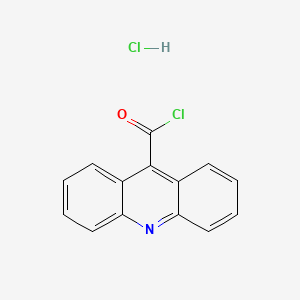

Acridine-9-carbonyl chloride hydrochloride

Descripción general

Descripción

Acridine-9-carbonyl chloride hydrochloride is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities

Mecanismo De Acción

Target of Action

Acridine-9-carbonyl chloride hydrochloride, like other acridine derivatives, has a broad spectrum of biological activity . The primary targets of these compounds are DNA and related enzymes . The unique planar ring structure of acridine derivatives allows them to act as DNA intercalators . They also inhibit topoisomerase or telomerase enzymes .

Mode of Action

The mode of action of this compound is primarily through DNA intercalation . The planar structure of the compound allows it to sandwich itself between the base pairs of the double helix, causing the helical structure to unwind . This interaction is fueled by charge transfer and π-stacking interactions .

Biochemical Pathways

The unwinding of the DNA helix due to the intercalation of the acridine derivative can affect various biological processes involving DNA and related enzymes . This can lead to inhibition of enzymes like topoisomerases and telomerases, which play crucial roles in DNA replication and cell division .

Result of Action

The result of the action of this compound can vary depending on the specific biological context. Given its ability to interact with dna and inhibit key enzymes, it can potentially exhibit anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Acridine-9-carbonyl chloride hydrochloride are largely attributed to its semi-planar heterocyclic structure, which allows it to interact appreciably with different biomolecular targets

Cellular Effects

Acridine derivatives are known to have a broad range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not explicitly defined in the available literature. Acridine derivatives are known to exert their effects at the molecular level through DNA intercalation, which can subsequently impact biological processes involving DNA and related enzymes .

Métodos De Preparación

The synthesis of acridine-9-carbonyl chloride hydrochloride typically involves the chlorination of acridine-9-carboxylic acid. One common method includes the reaction of acridine-9-carboxylic acid with thionyl chloride (SOCl₂) to form acridine-9-carbonyl chloride, which is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Acridine-9-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form amides.

Hydrolysis: In the presence of water, it can hydrolyze to form acridine-9-carboxylic acid.

Reduction: It can be reduced to acridine derivatives with different functional groups.

Common reagents used in these reactions include thionyl chloride, hydrochloric acid, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Acridine-9-carbonyl chloride hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other acridine derivatives.

Industry: Utilized in the production of dyes and fluorescent materials for visualization of biomolecules.

Comparación Con Compuestos Similares

Acridine-9-carbonyl chloride hydrochloride can be compared with other acridine derivatives such as:

Amsacrine (m-AMSA): Another DNA intercalator used as an anticancer agent.

9-Aminoacridine: Known for its antimicrobial properties.

9-Carboxyacridine: Used as a corrosion inhibitor.

Actividad Biológica

Acridine-9-carbonyl chloride hydrochloride is a notable derivative of acridine, recognized for its extensive biological activities, particularly in medicinal chemistry. This compound exhibits potential as a DNA intercalator, influencing various biological processes through its interaction with nucleic acids and associated enzymes.

Overview of Acridine Derivatives

Acridine derivatives are characterized by their heterocyclic structure, which includes nitrogen atoms. These compounds have been extensively studied for their pharmaceutical properties , including:

- Anticancer

- Antimicrobial

- Antiviral

- Anti-inflammatory activities.

The biological activity of acridine derivatives, including this compound, primarily arises from their ability to intercalate DNA, thereby disrupting critical cellular functions.

DNA Intercalation : this compound intercalates between DNA base pairs, leading to unwinding of the DNA helix. This action can inhibit the activity of essential enzymes such as:

- Topoisomerases : Enzymes that manage DNA topology during replication.

- Telomerases : Enzymes involved in maintaining telomere length, crucial for cellular aging and replication.

This intercalation can lead to various outcomes depending on the biological context, including:

- Inhibition of cancer cell proliferation.

- Antimicrobial effects against pathogens.

- Potential antiviral properties.

The biochemical properties of this compound are largely attributed to its semi-planar structure, which facilitates interactions with various biomolecular targets. The compound's capacity to affect cellular processes is significant, as it can influence gene expression and cellular signaling pathways.

Table 1: Comparison of Biological Activities of Acridine Derivatives

| Compound Name | Activity Type | IC50 (µM) | References |

|---|---|---|---|

| Acridine-9-carbonyl chloride | Anticancer | 5.0 | |

| Amsacrine | DNA Intercalator | 2.5 | |

| 9-Aminoacridine | Antimicrobial | 3.0 | |

| 9-Carboxyacridine | Corrosion Inhibitor | N/A |

Research Findings

Recent studies have highlighted the potential applications of acridine derivatives in treating various diseases. For instance:

- Anticancer Studies : Acridine derivatives have shown promising results in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, compounds derived from acridine have demonstrated IC50 values ranging from 2.43 µM to 7.84 µM against MDA-MB-231 breast cancer cells .

- Cholinesterase Inhibition : Novel acridine derivatives have also been investigated for their ability to inhibit cholinesterase enzymes, which are relevant in neurodegenerative diseases such as Alzheimer's disease. Compounds like 9-phosphoryl derivatives exhibited significant inhibition against butyrylcholinesterase (BChE) with IC50 values around 6.90 µM .

- Antioxidant Activity : Some studies have reported that acridine derivatives possess antioxidant properties comparable to standard antioxidants like Trolox, making them candidates for further exploration in therapeutic contexts .

Case Study 1: Anticancer Properties

A study investigated the anticancer efficacy of a series of new acridine derivatives against various human cancer cell lines. The results indicated that several compounds significantly inhibited cell growth and induced apoptosis at low concentrations (IC50 values ranging from 2.43 µM to 7.84 µM) while showing minimal toxicity towards non-cancerous cells .

Case Study 2: Cholinesterase Inhibition

Another investigation focused on the inhibitory effects of novel acridine derivatives on cholinesterases related to Alzheimer’s disease treatment. The findings revealed that certain derivatives not only inhibited enzyme activity effectively but also reduced amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Propiedades

IUPAC Name |

acridine-9-carbonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO.ClH/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13;/h1-8H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKONHWWHFEDCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.